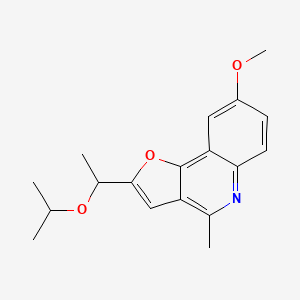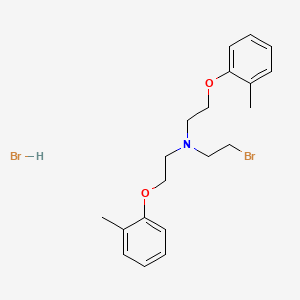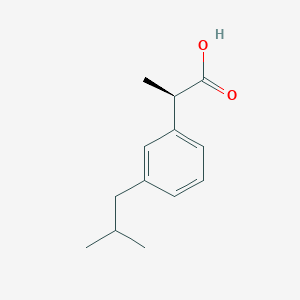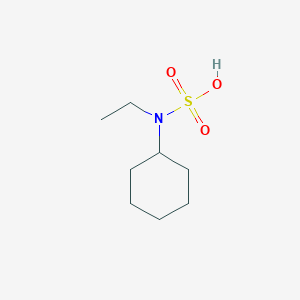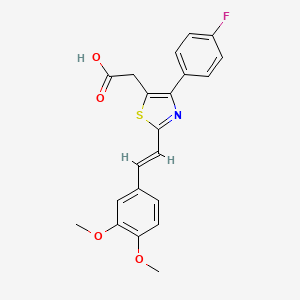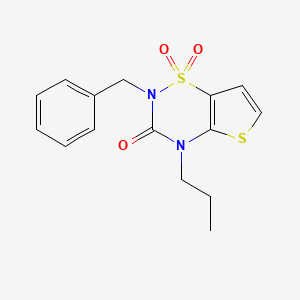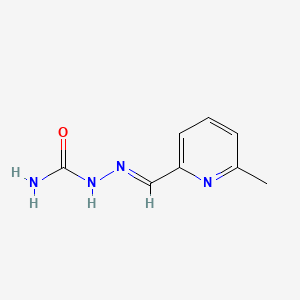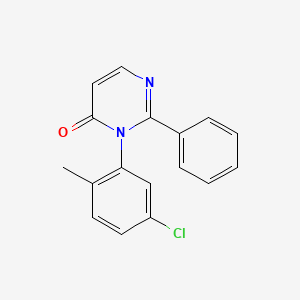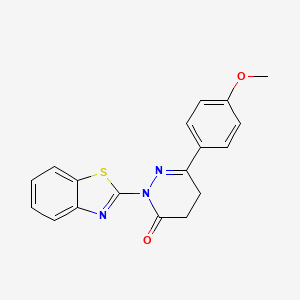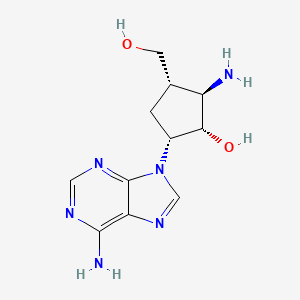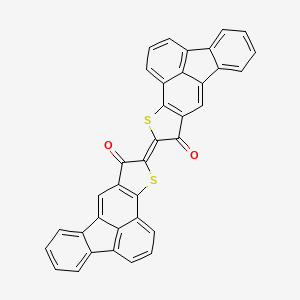
Einecs 248-650-6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Einecs 248-650-6 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its unique Einecs number, which helps in tracking and regulating its use within the European Union.
Preparation Methods
The preparation methods for Einecs 248-650-6 involve various synthetic routes and reaction conditions. Industrial production methods typically include:
Synthetic Routes: The compound can be synthesized through a series of chemical reactions involving specific reagents and catalysts. The exact synthetic route depends on the desired purity and yield of the final product.
Reaction Conditions: These conditions include temperature, pressure, and the presence of catalysts or solvents that facilitate the reaction.
Chemical Reactions Analysis
Einecs 248-650-6 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce oxides, while reduction may yield alcohols or hydrocarbons.
Scientific Research Applications
Einecs 248-650-6 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other compounds.
Biology: The compound is used in biological studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is conducted to explore its potential use in drug development and as a treatment for various diseases.
Mechanism of Action
The mechanism of action of Einecs 248-650-6 involves its interaction with specific molecular targets and pathways within biological systems. The compound exerts its effects by binding to these targets and modulating their activity. This can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Einecs 248-650-6 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
Einecs 248-517-2: Ammonium dimolybdate
Einecs 234-722-4: Ammonium heptamolybdate
Einecs 235-650-6: Ammonium octamolybdate
Compared to these compounds, this compound may have unique properties or applications that make it particularly valuable in certain contexts. For example, it may have different reactivity, stability, or biological activity that sets it apart from other similar compounds.
Properties
CAS No. |
27772-09-4 |
|---|---|
Molecular Formula |
C36H16O2S2 |
Molecular Weight |
544.6 g/mol |
IUPAC Name |
(15E)-15-(16-oxo-14-thiapentacyclo[10.6.1.02,7.08,19.013,17]nonadeca-1(18),2,4,6,8(19),9,11,13(17)-octaen-15-ylidene)-14-thiapentacyclo[10.6.1.02,7.08,19.013,17]nonadeca-1(18),2,4,6,8(19),9,11,13(17)-octaen-16-one |
InChI |
InChI=1S/C36H16O2S2/c37-31-27-15-25-19-9-3-1-7-17(19)21-11-5-13-23(29(21)25)33(27)39-35(31)36-32(38)28-16-26-20-10-4-2-8-18(20)22-12-6-14-24(30(22)26)34(28)40-36/h1-16H/b36-35+ |
InChI Key |
KXKKHISGEVNMPR-ULDVOPSXSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C3=C4C2=CC5=C(C4=CC=C3)S/C(=C/6\C(=O)C7=C(S6)C8=CC=CC9=C8C(=C7)C1=CC=CC=C91)/C5=O |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C2=CC5=C(C4=CC=C3)SC(=C6C(=O)C7=C(S6)C8=CC=CC9=C8C(=C7)C1=CC=CC=C91)C5=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



